1H-Pyrazole, 1,1',1''-(3-butenylidyne)tris[3-phenyl-
Description
The compound 1H-Pyrazole, 1,1',1''-(3-butenylidyne)tris[3-phenyl- is a structurally complex pyrazole derivative characterized by a central pyrazole ring substituted with three phenyl groups at the 3-position, interconnected via a 3-butenylidyne bridge. This unique architecture introduces steric bulk and electronic effects, making it a candidate for applications in medicinal chemistry and materials science.
Properties
CAS No. |
558477-42-2 |
|---|---|
Molecular Formula |
C31H26N6 |
Molecular Weight |
482.6 g/mol |
IUPAC Name |
1-[1,1-bis(3-phenylpyrazol-1-yl)but-3-enyl]-3-phenylpyrazole |
InChI |
InChI=1S/C31H26N6/c1-2-21-31(35-22-18-28(32-35)25-12-6-3-7-13-25,36-23-19-29(33-36)26-14-8-4-9-15-26)37-24-20-30(34-37)27-16-10-5-11-17-27/h2-20,22-24H,1,21H2 |
InChI Key |
OJDFMGJVFADUPT-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC(N1C=CC(=N1)C2=CC=CC=C2)(N3C=CC(=N3)C4=CC=CC=C4)N5C=CC(=N5)C6=CC=CC=C6 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1H-Pyrazole, 1,1’,1’'-(3-butenylidyne)tris[3-phenyl- typically involves the cyclocondensation of α, β-unsaturated carbonyl compounds with substituted hydrazines. One efficient method includes using a catalyst such as H3[PW12O40]/SiO2 under microwave irradiation and solvent-free conditions. This method offers high yields (74-90%) and environmentally friendly reaction conditions . Industrial production methods may involve similar catalytic processes, ensuring scalability and cost-effectiveness.
Chemical Reactions Analysis
1H-Pyrazole, 1,1’,1’'-(3-butenylidyne)tris[3-phenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
1H-Pyrazole, 1,1’,1’'-(3-butenylidyne)tris[3-phenyl- has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biological pathways.
Medicine: Explored for its anti-inflammatory, anticancer, and antimicrobial properties.
Industry: Utilized in the development of advanced materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 1H-Pyrazole, 1,1’,1’'-(3-butenylidyne)tris[3-phenyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of enzymes, inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Comparison with Similar Pyrazole Derivatives
Molecular Structure and Substituents
Key Differences :
- 1H-Pyrazole, 3,4,5-tris(trifluoromethyl)- (): Substituted with three electron-withdrawing trifluoromethyl groups at positions 3, 4, and 3. This increases electrophilicity and alters solubility (logP ≈ 2.8 due to fluorine content) compared to the phenyl-substituted target compound .
- 1H-Pyrazole,1,1'-(2,2',6,6'-tetramethylbiphenyl-4,4'-diyl)bis[3,5-diphenyl- (): Contains biphenyl and methyl groups, resulting in a higher molecular weight (646.82 g/mol) and extended conjugation, which may influence optical properties .
Table 1: Structural and Physical Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|
| 1H-Pyrazole, 1,1',1''-(3-butenylidyne)tris[3-phenyl- | Not provided | Not provided | 3-phenyl, 3-butenylidyne bridge |
| 3,4,5-Tris(trifluoromethyl)-1H-pyrazole | C₆HN₂F₉ | 272.07 | 3,4,5-trifluoromethyl |
| Biphenyl-linked bis[3,5-diphenylpyrazole] | C₄₆H₃₈N₄ | 646.82 | Biphenyl, methyl, diphenyl |
Physicochemical Properties
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